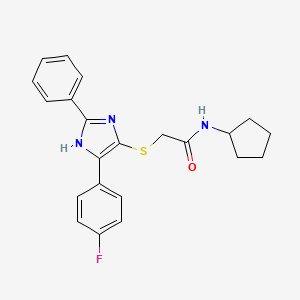

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide

Description

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide is a heterocyclic compound featuring a central 1H-imidazole core substituted with a 4-fluorophenyl group at position 5, a phenyl group at position 2, and a thioacetamide side chain at position 2. The cyclopentyl group on the acetamide moiety contributes to its lipophilicity, while the 4-fluorophenyl substituent enhances electronic interactions.

Properties

IUPAC Name |

N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS/c23-17-12-10-15(11-13-17)20-22(26-21(25-20)16-6-2-1-3-7-16)28-14-19(27)24-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHNUGBESAPJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the cyclopentyl group and the thioacetamide moiety. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

-

Antitumor Activity

- Preliminary studies have shown that N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide has significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cells, indicating its potential as an anticancer agent .

-

Anti-inflammatory Properties

- The compound has exhibited anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis and other inflammatory diseases. This mechanism of action aligns with similar compounds known for their anti-inflammatory properties.

-

Antimicrobial Activity

- In vitro tests have indicated that this compound possesses antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study investigated the effectiveness of this compound against various cancer cell lines. The results indicated a selective cytotoxicity profile, sparing normal cells while effectively targeting malignant cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 3.5 |

| A549 | 4.0 |

| HL-60 | 2.8 |

Case Study 2: Anti-inflammatory Mechanism

In a model of induced arthritis, administration of the compound resulted in reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its potential role in managing inflammatory conditions.

| Treatment Group | Joint Swelling Score (Day 14) |

|---|---|

| Control | 8 |

| Compound Group | 3 |

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Core Heterocycle Variations

a. Pyrimidoindole vs. Imidazole Core

- Compound 11 (N-cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide): Core Structure: Pyrimido[5,4-b]indole (fused pyrimidine-indole system). Key Differences: The pyrimidoindole core introduces additional aromaticity and planar rigidity compared to the imidazole ring. Synthesis: Prepared via HATU-mediated coupling (76% yield), similar to methodologies for imidazole derivatives .

b. Thiadiazole vs. Imidazole Core

- Compound 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Core Structure: 1,3,4-Thiadiazole. Key Differences: The thiadiazole ring is less basic than imidazole, altering hydrogen-bonding capabilities.

Substituent Modifications

a. Fluorophenyl vs. Chlorophenyl/Bromophenyl Groups

b. Cyclopentyl vs. Cyclopropyl/Other Alkyl Groups

- Compound NSC784921 (2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide): Substituent: Cyclopropyl on acetamide.

Thioacetamide Linker Modifications

a. Sulfonyl vs. Thioether Linkers

b. Methylsulfinyl vs. Methylthio Groups

- Compound from : Contains a methylsulfinyl group.

Biological Activity

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structure

The synthesis of this compound involves the reaction of cyclopentylamine with a thiol derivative of an imidazole compound. The presence of the cyclopentyl group is hypothesized to enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar imidazole structures have shown significant cytotoxicity against various cancer cell lines:

These results indicate that modifications in the imidazole structure can lead to varying levels of activity against cancer cells.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and carbonic anhydrase IX, which are critical for tumor growth and survival .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This effect has been observed in other imidazole derivatives .

- Redox Modulation : The redox status of treated cells indicates that these compounds can alter oxidative stress levels, which is a common mechanism in anticancer therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Study on Antitumor Activity : A series of thiazol derivatives were tested for their anticancer properties, revealing that modifications at specific positions significantly enhance their inhibitory effects on cancer cell proliferation .

- In Silico Docking Studies : Molecular docking studies suggest that N-cyclopentyl derivatives can effectively bind to target proteins involved in cancer signaling pathways, enhancing their potential as therapeutic agents .

- Comparative Analysis : A comparative study involving multiple derivatives indicated that those with larger hydrophobic groups exhibited stronger inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.